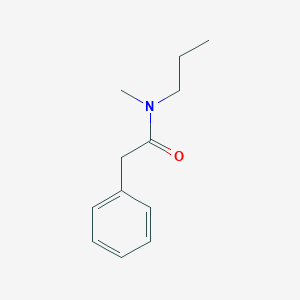
(2-Ethenylphenyl)-diphenylphosphane;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethenylphenyl)-diphenylphosphane;palladium is a complex organophosphorus compound that features a palladium center coordinated to a (2-ethenylphenyl)-diphenylphosphane ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ethenylphenyl)-diphenylphosphane;palladium typically involves the reaction of (2-ethenylphenyl)-diphenylphosphane with a palladium precursor. One common method is the use of palladium(II) acetate as the palladium source. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the palladium complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Ethenylphenyl)-diphenylphosphane;palladium undergoes various types of chemical reactions, including:
Oxidation: The palladium center can undergo oxidation reactions, often facilitated by oxidizing agents such as oxygen or peroxides.
Reduction: Reduction reactions can occur at the palladium center, typically using reducing agents like hydrogen or hydrides.
Substitution: The ligand can participate in substitution reactions, where the (2-ethenylphenyl)-diphenylphosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and organic peroxides. Reactions are typically carried out under mild conditions to prevent degradation of the complex.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are commonly used. These reactions often require elevated temperatures and pressures.
Substitution: Ligand substitution reactions can be facilitated by the use of coordinating solvents or additional ligands that can displace the (2-ethenylphenyl)-diphenylphosphane ligand.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield palladium(IV) complexes, while reduction reactions typically produce palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
科学的研究の応用
(2-Ethenylphenyl)-diphenylphosphane;palladium has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, hydrogenation, and polymerization.
Material Science: The compound is explored for its potential in the development of advanced materials, including conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in the production of specialty polymers.
作用機序
The mechanism of action of (2-Ethenylphenyl)-diphenylphosphane;palladium involves the coordination of the palladium center to the (2-ethenylphenyl)-diphenylphosphane ligand. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The palladium center can undergo oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles.
類似化合物との比較
Similar Compounds
Triphenylphosphine;palladium: A widely used palladium complex in catalysis, known for its effectiveness in cross-coupling reactions.
(2-Methylphenyl)-diphenylphosphane;palladium: Similar to (2-ethenylphenyl)-diphenylphosphane;palladium but with a methyl group instead of an ethenyl group.
(2-Ethenylphenyl)-diphenylphosphane;nickel: A nickel analog of the compound, used in similar catalytic applications.
Uniqueness
This compound is unique due to the presence of the ethenyl group, which can participate in additional reactions, providing more versatility in catalytic applications. The specific electronic and steric properties of the (2-ethenylphenyl)-diphenylphosphane ligand also contribute to the distinct reactivity and selectivity of this compound in various chemical processes.
特性
| 113509-39-0 | |
分子式 |
C60H51P3Pd |
分子量 |
971.4 g/mol |
IUPAC名 |
(2-ethenylphenyl)-diphenylphosphane;palladium |
InChI |
InChI=1S/3C20H17P.Pd/c3*1-2-17-11-9-10-16-20(17)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19;/h3*2-16H,1H2; |
InChIキー |
UZTQLDCDDKNXQC-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.C=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)


![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)


![5-Chlorobicyclo[2.2.1]heptan-2-yl 4-bromobenzene-1-sulfonate](/img/structure/B14317947.png)

